
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups The perchlorate anion (ClO₄⁻) serves as the counterion to balance the charge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,3-Trimethylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. The resulting quaternary ammonium chloride is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium salts.
科学的研究の応用
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged nitrogen atom can interact with negatively charged sites on biomolecules, affecting their function. In phase-transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing reaction rates.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
N,N-Diethyl-N-methylamine: Another quaternary ammonium salt with different alkyl groups attached to the nitrogen atom.
Uniqueness
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is unique due to its specific combination of alkyl groups and the presence of the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
78300-35-3 |
|---|---|
分子式 |
C12H20ClNO4 |
分子量 |
277.74 g/mol |
IUPAC名 |
dimethyl-(3-methylphenyl)-propan-2-ylazanium;perchlorate |
InChI |
InChI=1S/C12H20N.ClHO4/c1-10(2)13(4,5)12-8-6-7-11(3)9-12;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
BDXHYUCOHJYDFG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC=C1)[N+](C)(C)C(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


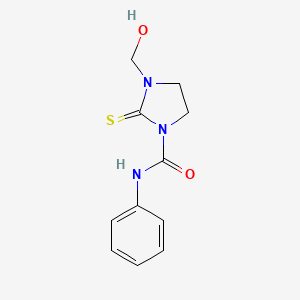
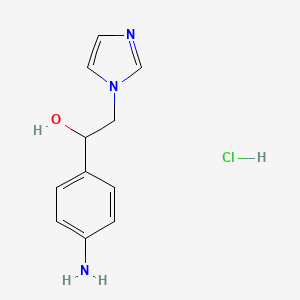
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)
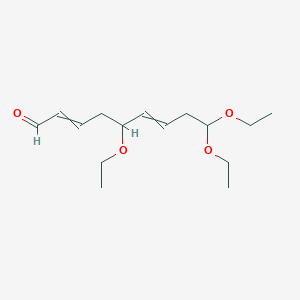
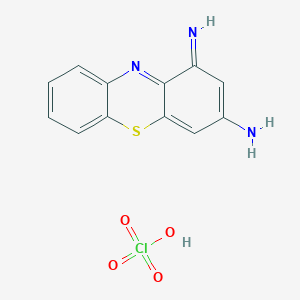
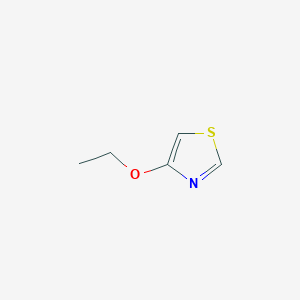
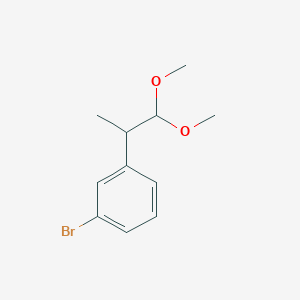

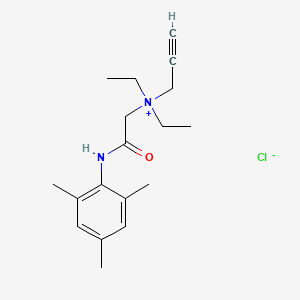
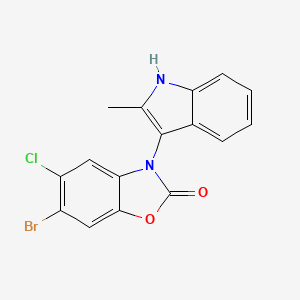

![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
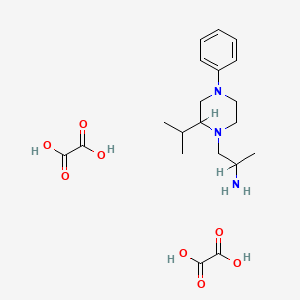
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
